REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][C:7]([C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)=[CH:8][C:9]=1[N:10]([C:29]([CH:31]1[CH2:36][CH2:35][CH:34]([CH3:37])[CH2:33][CH2:32]1)=[O:30])[CH:11]1[CH2:16][CH2:15][CH:14]([O:17]C(=O)C2C=CC([N+]([O-])=O)=CC=2)[CH2:13][CH2:12]1)=[O:4].O.[Li+].[OH-]>O1CCOCC1>[OH:17][CH:14]1[CH2:15][CH2:16][CH:11]([N:10]([C:29]([CH:31]2[CH2:32][CH2:33][CH:34]([CH3:37])[CH2:35][CH2:36]2)=[O:30])[C:9]2[CH:8]=[C:7]([C:38]3[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=3)[S:6][C:5]=2[C:3]([OH:4])=[O:2])[CH2:12][CH2:13]1 |f:2.3|
|
Name
|
3-{(4-Methyl-cyclohexanecarbonyl)-[4-(4-nitro-benzoyloxy)-cyclohexyl]-amino}-5-phenyl-thiophene-2-carboxylic acid methyl ester
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Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=CC1N(C1CCC(CC1)OC(C1=CC=C(C=C1)[N+](=O)[O-])=O)C(=O)C1CCC(CC1)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 4 hours of stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvents were removed
|
Type
|
CUSTOM
|
Details
|
partitioned between 5 ml of H2O
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
the aqueous phase was washed twice with ethyl acetate (2×5 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative chromatography (10% MeOH/CH2Cl2)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC(CC1)N(C1=C(SC(=C1)C1=CC=CC=C1)C(=O)O)C(=O)C1CCC(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |